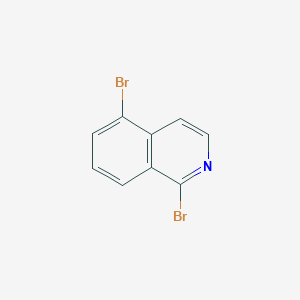

1,5-Dibromoisoquinoline

Description

Significance of the Isoquinoline (B145761) Core in Contemporary Chemical Sciences

The isoquinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, represents a privileged structural motif in the chemical sciences. chemicalbook.comorgsyn.org Its unique electronic and structural characteristics have made it a cornerstone in the development of a wide array of functional molecules. chemicalbook.com The presence of the nitrogen atom in the pyridine ring imparts basicity and provides a site for functionalization, while the fused aromatic system allows for π-stacking interactions, influencing molecular recognition and self-assembly processes. chemicalbook.com

In medicinal chemistry, the isoquinoline core is a frequent feature in natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities. orgsyn.orgmdpi.com Many isoquinoline-based compounds have found applications as therapeutic agents, with roles including anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. orgsyn.org The structural rigidity and the ability to introduce diverse substituents around the isoquinoline nucleus allow for the fine-tuning of pharmacological profiles, making it an attractive template for drug discovery and development. mdpi.com

Beyond pharmaceuticals, the isoquinoline framework is of growing importance in materials science. Isoquinoline derivatives are utilized as ligands in the synthesis of metal-organic frameworks (MOFs) and as building blocks for polymers with tailored electronic and optical properties. Their planar structure and conjugated π-system make them suitable for applications in organic electronics, such as in the development of conductive materials and organic light-emitting diodes (OLEDs). acs.org

Overview of Halogenated Isoquinoline Derivatives in Advanced Organic Synthesis and Materials Science Research

The introduction of halogen atoms onto the isoquinoline core significantly enhances its utility as a versatile building block in organic synthesis. Halogenated isoquinolines, particularly bromo- and chloro-derivatives, serve as key intermediates for the construction of more complex molecular architectures through a variety of cross-coupling reactions. bldpharm.com The carbon-halogen bond provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of substituted isoquinolines that would be otherwise difficult to access. bldpharm.com

In advanced organic synthesis, halogenated isoquinolines are frequently employed in transition metal-catalyzed reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings. bldpharm.comlookchem.com These reactions allow for the introduction of aryl, alkyl, alkynyl, and amino groups at specific positions on the isoquinoline ring, facilitating the rapid assembly of molecular libraries for drug discovery and the synthesis of complex natural products. The regioselective halogenation of the isoquinoline nucleus is a critical step in these synthetic strategies, and various methods have been developed to achieve this with high precision. orgsyn.orgbldpharm.com

In the realm of materials science, halogenated isoquinolines are precursors for the synthesis of novel functional materials. The halogen atoms can act as leaving groups in polymerization reactions or be retained in the final material to modulate its electronic properties. For instance, the substitution pattern of bromine on the isoquinoline ring can influence the efficiency of nitrogen doping in the synthesis of carbon-based materials for catalytic applications. Furthermore, the ability to functionalize halogenated isoquinolines through cross-coupling reactions allows for the design of bespoke organic semiconductors and luminescent materials with tailored photophysical properties. orgsyn.org

Research Trajectories and Academic Focus on 1,5-Dibromoisoquinoline

While extensive research has been conducted on various halogenated isoquinolines, the specific isomer This compound remains a less explored area of academic focus. Much of the existing literature on dibromoisoquinolines concentrates on other isomers, such as 1,4-dibromoisoquinoline (B189537) and 5,8-dibromoisoquinoline (B186898), which have been investigated for their utility in the synthesis of bioactive molecules and functional materials. thieme-connect.de

The synthesis of dibromoisoquinolines can be challenging, often resulting in mixtures of isomers. For example, the bromination of isoquinoline with excess N-bromosuccinimide (NBS) has been reported to yield 5,8-dibromoisoquinoline as a byproduct. orgsyn.orgsigmaaldrich.com The synthesis of other isomers, such as 4,5- and 4,6-dibromoisoquinoline, has been achieved through specific, multi-step procedures. bldpharm.com The synthesis of 1,3-dibromoisoquinoline (B189538) has also been reported from isoquinoline-1,3(2H,4H)-dione.

The unique substitution pattern of this compound, with bromine atoms on both the pyridine and benzene rings, suggests distinct electronic and steric properties compared to its isomers. This could lead to different reactivity and regioselectivity in nucleophilic substitution and cross-coupling reactions. The bromine at the 1-position is expected to be more labile towards nucleophilic attack, while the bromine at the 5-position on the benzene ring would be more amenable to standard cross-coupling reactions.

Future research on this compound is likely to focus on several key areas:

Selective Synthesis: Developing efficient and regioselective synthetic routes to obtain this compound in high purity is a primary challenge that needs to be addressed.

Orthogonal Reactivity: Investigating the differential reactivity of the two bromine atoms to enable sequential and site-selective functionalization. This would allow for the creation of complex, non-symmetrical isoquinoline derivatives.

Cross-Coupling Chemistry: Exploring the utility of this compound as a scaffold in various cross-coupling reactions to synthesize novel compounds for evaluation in medicinal chemistry and materials science.

Materials Science Applications: Given the interest in halogenated aromatics for materials development, this compound could be a valuable precursor for novel organic electronic materials, with the two bromine atoms providing sites for polymerization or modification.

The following table provides a summary of some of the dibromoisoquinoline isomers that have been reported in the literature, highlighting the need for more focused research on the 1,5-isomer.

| Dibromoisoquinoline Isomer | CAS Number | Reported Research Context |

| 1,3-Dibromoisoquinoline | 53987-60-3 | Synthesis from isoquinoline-1,3(2H,4H)-dione. |

| 1,4-Dibromoisoquinoline | 51206-40-7 | Intermediate in organic synthesis for bioactive molecules. |

| 4,5-Dibromoisoquinoline | Not readily available | Synthesized and characterized in a study on C4 halogenation. bldpharm.com |

| 4,6-Dibromoisoquinoline | Not readily available | Synthesized and characterized in a study on C4 halogenation. bldpharm.com |

| 5,8-Dibromoisoquinoline | 81045-39-8 | Byproduct in the synthesis of 5-bromoisoquinoline. orgsyn.orgsigmaaldrich.com |

| This compound | 1092287-10-9 | Listed as a chemical product, limited specific research available. orgsyn.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,5-dibromoisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2N/c10-8-3-1-2-7-6(8)4-5-12-9(7)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYCABFBFRHWLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2Br)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,5 Dibromoisoquinoline and Isomers

Direct Halogenation Approaches for Isoquinoline (B145761) and its Derivatives

Direct bromination of the isoquinoline ring system is a primary method for introducing bromine atoms onto the heterocyclic structure. This approach relies on the principles of electrophilic aromatic substitution, where the inherent electronic properties of the isoquinoline nucleus dictate the positions of substitution.

The isoquinoline molecule consists of two fused rings: a benzene (B151609) ring and a pyridine (B92270) ring. In electrophilic aromatic substitution reactions, the benzene ring is generally more reactive than the electron-deficient pyridine ring. imperial.ac.uk Consequently, electrophilic attack, such as bromination, preferentially occurs on the benzene portion of the molecule, specifically at the C5 and C8 positions. iust.ac.ir

Under acidic conditions, the nitrogen atom of the pyridine ring is protonated, further deactivating this ring towards electrophilic attack and enhancing the selectivity for substitution on the carbocyclic ring. thieme-connect.com The reaction proceeds via the formation of a Wheland intermediate, and the stability of this intermediate determines the preferred position of substitution. For isoquinoline, attack at the C5 and C8 positions leads to the most stable intermediates. imperial.ac.uk

A variety of brominating agents and reaction systems have been developed to achieve the synthesis of brominated isoquinolines. thieme-connect.com Common reagents include elemental bromine (Br₂), N-Bromosuccinimide (NBS), and N,N'-dibromoisocyanuric acid (DBI). thieme-connect.com The electrophilicity of these reagents is often enhanced by using them in conjunction with strong acids, such as concentrated sulfuric acid (H₂SO₄) or trifluoromethanesulfonic acid (CF₃SO₃H). thieme-connect.com

For instance, the use of NBS in concentrated H₂SO₄ has been shown to be an effective system for the monobromination of isoquinoline. thieme-connect.comresearchgate.net Similarly, DBI in CF₃SO₃H provides a potent system for regioselective bromination. thieme-connect.comthieme-connect.com Another approach involves the bromination of isoquinoline-aluminum chloride complexes, which directs substitution to the benzenoid ring. researchgate.net Gaseous phase bromination at high temperatures (450°C) has been reported to yield 1-bromo-isoquinoline, demonstrating that reaction conditions can dramatically alter the site of substitution. researchgate.net

Controlling the position (regioselectivity) and number of bromine atoms added is a significant challenge in the direct halogenation of isoquinoline. The reaction conditions, including the choice of brominating agent, acid, temperature, and stoichiometry, are critical factors that must be carefully optimized. thieme-connect.comresearchgate.net

Typically, direct monobromination of isoquinoline under strong acidic conditions regioselectively yields 5-bromoisoquinoline as the major product. thieme-connect.comthieme-connect.com Achieving dibromination requires more forcing conditions or the use of a larger excess of the brominating agent. For example, the bromination of an isoquinoline-aluminum chloride complex can lead sequentially to 5-bromo-, 5,8-dibromo-, and 5,7,8-tribromoisoquinoline. researchgate.net To obtain a good yield of the 5,8-dibromo isomer, it is often necessary to start from 5-bromoisoquinoline rather than isoquinoline itself. researchgate.net

A different strategy for achieving C4-halogenation involves a one-pot sequence of Boc₂O-mediated dearomatization, electrophilic halogenation with reagents like NBS, and subsequent acid-promoted rearomatization. acs.orgacs.org This method demonstrates high site selectivity for the C4 position. acs.orgacs.org

The table below summarizes various direct bromination conditions and their outcomes.

| Starting Material | Brominating Agent | Catalyst/Solvent | Temperature | Major Product(s) | Yield |

| Isoquinoline | NBS | H₂SO₄ | -25°C to -18°C | 5-Bromoisoquinoline | Not specified |

| Isoquinoline | DBI | CF₃SO₃H | Not specified | 5-Bromoisoquinoline | Not specified |

| Isoquinoline | NBS (2.3 equiv.) | H₂SO₄ | Not specified | 5,8-Dibromoisoquinoline (B186898) | 76% |

| Isoquinoline | Boc₂O, then NBS | THF, then HCl | Not specified | 4-Bromoisoquinoline | 62% |

| Isoquinoline | Br₂ (gaseous) | None | 450°C | 1-Bromo-isoquinoline | Small yield |

Precursor-Based Synthetic Routes to Dibromoisoquinolines

An alternative to direct halogenation involves the use of isoquinoline precursors that are already substituted with functional groups. These groups can either direct subsequent bromination or be chemically transformed into bromine atoms.

Synthesizing dibromoisoquinolines can be effectively achieved by starting with a monobrominated isoquinoline. For instance, 5-bromoisoquinoline can be subjected to nitration to produce 5-bromo-8-nitroisoquinoline, which is a versatile intermediate. orgsyn.orgresearchgate.net This precursor can then be used in further synthetic transformations.

Another powerful strategy involves the use of amino-substituted isoquinolines. The Sandmeyer reaction, a well-established method in organic synthesis, can be employed to convert an amino group into a bromo substituent. This approach allows for the precise placement of a bromine atom on the isoquinoline ring. For example, 5-aminoisoquinoline can be converted to 5-bromoisoquinoline. thieme-connect.com

Furthermore, isoquinoline-1,3(2H,4H)-dione can serve as a precursor for 1,3-dibromoisoquinoline (B189538) by refluxing it with phosphorus(V) oxybromide (POBr₃). thieme-connect.dechemicalbook.com

Modern synthetic chemistry often employs tandem or multi-component reactions to construct complex molecular scaffolds in a single, efficient step. nih.gov These strategies can be applied to the synthesis of the isoquinoline core itself, with the potential to incorporate halogen atoms during the ring-forming process.

One such approach involves the palladium-catalyzed reaction of 2-alkynyl benzyl azides. Depending on the specific palladium and copper catalysts and reaction conditions used, this method can selectively yield either 4-bromoisoquinoline or 4-bromoisoquinolone derivatives. researchgate.net Another strategy is the copper(I)-catalyzed tandem reaction of 2-bromoaryl ketones with terminal alkynes and acetonitrile, which produces highly functionalized isoquinolines. organic-chemistry.org

Microwave-assisted Bischler-Napieralski or Pictet-Spengler reactions provide rapid access to dihydroisoquinoline and tetrahydroisoquinoline libraries, which can then be oxidized to the corresponding aromatic isoquinolines. organic-chemistry.org By starting with appropriately brominated building blocks, such as ortho-bromoarylaldehydes, these multi-component strategies can be used to generate brominated isoquinoline structures. organic-chemistry.org Photoinduced tandem reactions of isoquinoline-1,3,4-triones with alkynes also offer a pathway to build complex aza-polycyclic systems that include the isoquinoline motif. nih.gov

Preparation of Specific Dibromoisoquinoline Isomers

The regioselective synthesis of dibromoisoquinoline isomers requires careful consideration of the directing effects of the nitrogen atom and any existing substituents on the isoquinoline ring. Different strategies are employed to introduce bromine atoms at specific positions, leading to a diverse array of structural motifs.

Selective Synthesis Protocols for Positional Isomers

1,3-Dibromoisoquinoline:

A common and effective method for the synthesis of 1,3-dibromoisoquinoline involves the treatment of isoquinoline-1,3(2H,4H)-dione with a brominating agent such as phosphorus tribromide (PBr₃). The reaction proceeds by the conversion of the dione to the corresponding dibromo derivative. thieme-connect.de

| Starting Material | Reagent | Solvent | Conditions | Product | Yield |

| Isoquinoline-1,3(2H,4H)-dione | PBr₃ | Neat | Reflux | 1,3-Dibromoisoquinoline | ~37% |

3,4-Dibromoisoquinoline:

The synthesis of 3,4-dibromoisoquinoline can be approached through multi-step sequences. One potential route involves the Bischler-Napieralski reaction, a powerful tool for constructing the isoquinoline core. organic-chemistry.orgorganicreactions.orgnrochemistry.comwikipedia.orgjk-sci.com This method typically yields 3,4-dihydroisoquinolines, which can then be aromatized and further functionalized. For instance, a suitably substituted β-phenylethylamide can be cyclized using a dehydrating agent like phosphorus pentoxide or phosphoryl chloride. Subsequent dehydrogenation and bromination steps would be required to yield 3,4-dibromoisoquinoline.

Another modern approach involves the palladium-catalyzed cyclization of 2-alkynyl benzyl azides. While this method has been demonstrated for the synthesis of 4-bromoisoquinolines, modifications to the starting materials and reaction conditions could potentially lead to the formation of 3,4-dibromoisoquinoline. researchgate.netgoogle.com

5,8-Dibromoisoquinoline:

The preparation of 5,8-dibromoisoquinoline can be achieved through the direct bromination of isoquinoline under "swamping catalyst" conditions. This method utilizes a Lewis acid, such as aluminum chloride (AlCl₃), in excess to activate the benzene ring of the isoquinoline towards electrophilic substitution. The use of two equivalents of bromine leads to the formation of 5,8-dibromoisoquinoline. organicreactions.org

Furthermore, 5,8-dibromoisoquinoline is often observed as a byproduct in the synthesis of 5-bromoisoquinoline when an excess of the brominating agent, such as N-bromosuccinimide (NBS), is used in strong acid. organic-chemistry.orgorgsyn.orggoogle.com Careful control of stoichiometry is therefore crucial for selective mono-bromination.

| Starting Material | Reagents | Conditions | Product |

| Isoquinoline | Bromine (2 equiv.), Aluminum Chloride | Melt | 5,8-Dibromoisoquinoline |

| Isoquinoline | N-Bromosuccinimide (excess), Sulfuric Acid | Low Temperature | 5,8-Dibromoisoquinoline (as byproduct) |

1,5-Dibromoisoquinoline:

A direct and selective synthesis of this compound is not well-documented in the literature. However, a plausible synthetic route can be devised utilizing the Sandmeyer reaction, a versatile method for the conversion of an amino group to a halide. wikipedia.orglscollege.ac.inorganic-chemistry.orgnih.govmasterorganicchemistry.com This multi-step approach would likely involve the following key transformations:

Synthesis of a suitable precursor: This would likely be an amino-bromoisoquinoline, such as 1-amino-5-bromoisoquinoline or 5-amino-1-bromoisoquinoline. The synthesis of such a precursor could itself involve several steps, starting from a readily available isoquinoline derivative.

Diazotization: The amino group of the precursor would be converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).

Sandmeyer Reaction: The resulting diazonium salt would then be treated with a copper(I) bromide solution to replace the diazonium group with a bromine atom, yielding the desired this compound.

This proposed pathway highlights a common strategy in organic synthesis where the desired substitution pattern is achieved through a sequence of reactions that leverage the unique reactivity of different functional groups.

Reactivity and Advanced Functionalization of 1,5 Dibromoisoquinoline

Nucleophilic Substitution Reactions of Halogen Atoms on the Isoquinoline (B145761) Ring

The isoquinoline ring system features a nitrogen atom that significantly influences the electronic properties of the carbon atoms, thereby affecting the reactivity of attached halogen substituents. In 1,5-dibromoisoquinoline, the bromine atom at the C1 position is particularly activated towards nucleophilic attack due to its position adjacent to the ring nitrogen. This electronic activation is analogous to the high reactivity observed in 2- and 4-haloquinolines and 1-haloisoquinolines in general. iust.ac.ir In contrast, the bromine atom at the C5 position, located on the carbocyclic (benzene) portion of the ring, behaves more like a standard bromoarene and is considerably less reactive towards nucleophilic displacement. iust.ac.ir

The enhanced electrophilicity of the C1 position in this compound facilitates its reaction with a variety of nucleophiles. Nitrogen-based reagents, such as ammonia and primary or secondary amines, are effective nucleophiles for displacing the C1-bromine. This selective substitution provides a direct route to 1-aminoisoquinoline derivatives while leaving the C5-bromo group intact for subsequent transformations.

The general mechanism for this reaction is a nucleophilic aromatic substitution (SNAr). The reaction is initiated by the attack of the nitrogen nucleophile on the electron-deficient C1 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is subsequently restored by the expulsion of the bromide ion, yielding the substituted product.

The reaction of isoquinoline with sodium amide in liquid ammonia to form 1-aminoisoquinoline, known as the Chichibabin reaction, underscores the inherent reactivity of the C1 position towards amination. iust.ac.ir For this compound, direct displacement with amines under thermal conditions or palladium-catalyzed amination (Buchwald-Hartwig reaction) can be employed. The palladium-catalyzed approach often proceeds under milder conditions and offers broader substrate scope compared to traditional high-temperature SNAr methods. nih.gov

Table 1: Representative Nucleophilic Substitution at C1 of this compound This table is illustrative, based on the known reactivity of 1-haloisoquinolines.

| Nucleophile (Nu-H) | Reagent/Conditions | Product |

|---|---|---|

| Ammonia (NH₃) | NaNH₂, liq. NH₃ | 1-Amino-5-bromoisoquinoline |

| Primary Amine (R-NH₂) | Pd₂(dba)₃, Ligand, Base (e.g., NaOtBu), Toluene, Heat | 1-(Alkyl/Arylamino)-5-bromoisoquinoline |

| Secondary Amine (R₂NH) | Pd₂(dba)₃, Ligand, Base (e.g., NaOtBu), Toluene, Heat | 1-(Dialkyl/Aryl-amino)-5-bromoisoquinoline |

| Hydrazine (N₂H₄) | Heat in Ethanol | 1-Hydrazino-5-bromoisoquinoline |

While direct substitution is the most common reaction pathway for 1-haloisoquinolines, more complex mechanisms involving ring cleavage and rearrangement have been investigated in related systems. One such mechanism is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) pathway. iust.ac.ir This has been observed in the reaction of 3-bromoisoquinoline with sodium amide, where the nucleophile adds to the ring, inducing a ring-opening event followed by a recyclization to yield the aminated product. iust.ac.ir Although not specifically documented for this compound, the potential for such mechanisms exists under forcing conditions or with specific nucleophiles, which could lead to skeletal rearrangement of the isoquinoline core.

Skeletal editing of quinolines and isoquinolines through Brønsted acid-catalyzed reactions or photo-promoted processes has also been explored, leading to ring contraction products like indoles or pyrrolidines. researchgate.net These transformations often proceed through initial dearomatization, followed by cyclization and rearrangement sequences. researchgate.net For a substrate like this compound, such pathways could offer routes to novel, highly functionalized heterocyclic systems, though these remain areas for further investigation.

Metal-Catalyzed Cross-Coupling Reactions at Brominated Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation, and they represent the most significant method for the advanced functionalization of this compound. The presence of two C-Br bonds with different electronic environments allows for selective and sequential couplings.

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a widely used reaction for creating C-C bonds. nih.govmdpi.com For this compound, this reaction can be controlled to achieve either mono- or diarylation, providing access to a wide range of substituted isoquinolines.

The generally accepted catalytic cycle involves three key steps:

Oxidative Addition : The Pd(0) catalyst inserts into the C-Br bond. This is typically the rate-determining step.

Transmetalation : The organic group is transferred from the boron reagent to the palladium center.

Reductive Elimination : The two organic fragments couple, forming the new C-C bond and regenerating the Pd(0) catalyst. yonedalabs.com

In polyhalogenated heteroaromatics like this compound, the site of the initial Suzuki-Miyaura coupling is governed by the relative reactivity of the C-Br bonds towards oxidative addition. The C1 position in isoquinoline is electronically activated due to the electron-withdrawing effect of the adjacent nitrogen atom, making the C1-Br bond more susceptible to oxidative addition by the Pd(0) catalyst than the C5-Br bond. iust.ac.irnih.gov

This intrinsic reactivity difference allows for highly site-selective mono-coupling at the C1 position under carefully controlled conditions, such as using a stoichiometric amount of the boronic acid. The resulting 1-aryl-5-bromoisoquinoline is a valuable intermediate that can undergo a second, different cross-coupling reaction at the C5 position, enabling the convergent synthesis of unsymmetrically disubstituted isoquinolines.

Table 2: Factors Influencing Site-Selectivity in Suzuki-Miyaura Coupling

| Factor | Influence on Selectivity | Preferred Position for Mono-coupling |

|---|---|---|

| Electronic Effects | The C1 position is more electron-deficient due to the adjacent nitrogen, activating the C1-Br bond for oxidative addition. nih.gov | C1 |

| Steric Hindrance | The C1 position is sterically unhindered compared to the peri-position at C8, but less so than C5. However, electronic effects dominate. | C1 |

| Reaction Conditions | Using a 1:1 stoichiometry of boronic acid to this compound favors mono-coupling. Excess boronic acid and longer reaction times lead to diarylation. | C1 |

| Catalyst System | While electronics provide the primary control, the choice of ligand can sometimes modulate or even reverse selectivity in other dihaloheterocycles. nih.govrsc.org | C1 (typically) |

The choice of palladium catalyst and, more importantly, the phosphine (B1218219) ligand, is crucial for achieving high yields and selectivity in Suzuki-Miyaura couplings. Ligands stabilize the palladium center and modulate its reactivity.

Electron-Rich and Bulky Ligands : Ligands such as trialkylphosphines (e.g., P(tBu)₃) or bulky biarylphosphines (e.g., SPhos, XPhos) are highly effective. nih.gov Their electron-donating nature promotes the oxidative addition step, while their steric bulk facilitates the final reductive elimination step. nih.gov This often allows reactions to be performed at lower temperatures and with lower catalyst loadings.

Chelating (Bidentate) vs. Monodentate Ligands : The ability of a ligand to chelate can influence selectivity. In some dihalopyridazine systems, electron-deficient bidentate ligands like dppf favored coupling at one position, whereas electron-rich monodentate ligands favored the other. nih.gov While the intrinsic electronic bias of this compound strongly favors C1 coupling, the ligand system can be critical for optimizing the reaction and preventing side reactions like catalyst deactivation or premature C5 coupling. rsc.org

The development of palladium precatalysts, which are stable Pd(II) complexes that efficiently generate the active Pd(0) species in situ, has further improved the reliability and scope of these reactions.

Other Transition Metal-Mediated Cross-Coupling Reactions (e.g., Sonogashira, Negishi)

Beyond the more common Suzuki and Stille couplings, this compound is a versatile substrate for other important transition metal-mediated cross-coupling reactions, including the Sonogashira and Negishi couplings. These reactions provide powerful methods for the formation of carbon-carbon bonds, enabling the introduction of alkynyl and alkyl/aryl groups, respectively.

The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org This reaction is typically carried out under mild conditions, often at room temperature and in the presence of a mild base like an amine, which also serves as the solvent. wikipedia.orgcommonorganicchemistry.com The Sonogashira reaction has proven invaluable in the synthesis of complex molecules, including pharmaceuticals and natural products, due to its tolerance of a wide range of functional groups. wikipedia.org For this compound, this reaction allows for the selective introduction of alkynyl moieties at the C1 and C5 positions, leading to the formation of arylalkynes and conjugated enynes. libretexts.org

The Negishi coupling , on the other hand, utilizes an organozinc reagent to couple with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is notable for its ability to form C-C bonds between sp³, sp², and sp carbon atoms. wikipedia.org While organozinc reagents are sensitive to moisture and air, the Negishi coupling offers high reactivity and functional group tolerance. youtube.com For this compound, this reaction provides a route to introduce a variety of organic substituents, including alkyl, aryl, and vinyl groups, at the bromine-bearing positions.

Mechanistic Studies of Cross-Coupling Pathways

The mechanisms of transition metal-catalyzed cross-coupling reactions, including those involving this compound, are generally understood to proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. chemistryjournals.netnih.gov

Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (e.g., this compound) to a low-valent transition metal catalyst, typically a Pd(0) or Ni(0) species. wikipedia.orgnih.gov This step involves the insertion of the metal into the carbon-halogen bond, leading to the formation of a higher-valent organometallic complex (e.g., Pd(II) or Ni(II)). wikipedia.orgyoutube.com

Transmetalation: In this step, the organic group from the organometallic reagent (e.g., organoboron in Suzuki, organotin in Stille, organocopper in Sonogashira, or organozinc in Negishi) is transferred to the transition metal center of the complex formed in the oxidative addition step. youtube.comchemistryjournals.net This results in a new organometallic complex containing both organic groups.

Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic groups on the transition metal complex are coupled together to form the desired product. youtube.comchemistryjournals.net This step regenerates the low-valent transition metal catalyst, which can then re-enter the catalytic cycle. youtube.com

While this general mechanism is widely accepted, the specific details can vary depending on the particular reaction, ligands, substrates, and reaction conditions. wildlife-biodiversity.com For instance, in the Sonogashira coupling, a separate copper cycle is believed to be involved in the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. wikipedia.org In some nickel-catalyzed Negishi couplings, the reaction may proceed through different mechanistic pathways involving various oxidation states of nickel. wikipedia.orgyoutube.com Computational studies, particularly using density functional theory (DFT), have become increasingly important in elucidating the intricate details of these catalytic cycles and predicting reaction outcomes. chemistryjournals.net

Lithium-Halogen Exchange and Subsequent Electrophilic Quenching Reactions

Lithium-halogen exchange is a powerful synthetic tool for the functionalization of aryl halides, including this compound. This reaction involves the exchange of a halogen atom (typically bromine or iodine) with a lithium atom from an organolithium reagent, most commonly n-butyllithium or tert-butyllithium. wikipedia.orgscribd.com The reaction is typically very fast, often proceeding at low temperatures, and is kinetically controlled. scribd.comharvard.edu The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org

For this compound, the bromine at the C1 position is generally more reactive towards lithium-halogen exchange than the bromine at the C5 position. This regioselectivity allows for the selective generation of a lithiated isoquinoline intermediate at the C1 position. This highly reactive organolithium species can then be trapped with a variety of electrophiles in a subsequent quenching step. whiterose.ac.uk

This two-step sequence of lithium-halogen exchange followed by electrophilic quenching provides a versatile method for introducing a wide range of functional groups at a specific position on the isoquinoline core. The outcome of the reaction is highly dependent on the electrophile used in the quenching step. nih.gov

| Electrophile | Functional Group Introduced |

| D₂O | Deuterium |

| Aldehydes/Ketones | Hydroxyalkyl groups |

| Carbon dioxide (CO₂) | Carboxylic acid |

| Alkyl halides | Alkyl groups |

| Trimethylsilyl chloride (TMSCl) | Trimethylsilyl group |

The mechanism of lithium-halogen exchange is thought to proceed through either a nucleophilic "ate-complex" intermediate or a single-electron transfer (SET) pathway involving radical intermediates. wikipedia.orgpku.edu.cn The formation of an "ate-complex," where the halogen atom coordinates to the lithium of the organolithium reagent, is supported by crystallographic evidence. harvard.edu

Oxidative Coupling and Other Complex Transformations Involving Isoquinoline Derivatives

Dess-Martin Periodinane-Mediated Processes

Dess-Martin periodinane (DMP) is a hypervalent iodine reagent widely used as a mild and selective oxidizing agent in organic synthesis. nih.govresearchgate.net In the context of isoquinoline chemistry, DMP has been utilized to mediate oxidative coupling reactions. For instance, an efficient synthesis of N-substituted isoquinolinone derivatives has been achieved through the DMP-mediated oxidative coupling of functionalized isoquinolines with benzyl bromide. nih.govbohrium.com This metal-free method provides a practical route to isoquinoline-1,3-dione or isoquinoline-1,3,4-trione derivatives in excellent yields. researchgate.netbohrium.com H₂O¹⁸-labeling experiments have been conducted to gain insight into the possible reaction mechanism. nih.gov

Cyclization Reactions and Annulation Strategies

Cyclization and annulation reactions are fundamental strategies for the construction of complex polycyclic frameworks containing the isoquinoline motif. Various synthetic methods have been developed for the synthesis of isoquinoline derivatives themselves, such as the Bischler-Napieralski, Pictet-Gams, and Pictet-Spengler syntheses, which involve the cyclization of appropriately substituted phenylethylamine precursors. pharmaguideline.com

More advanced strategies focus on building additional rings onto the pre-existing isoquinoline core. For example, oxidative [3+2] cycloaddition reactions have been employed to construct pyrrolo[2,1-a]isoquinoline scaffolds. nih.gov Similarly, aza-Robinson annulation strategies have been developed for the synthesis of fused bicyclic amides, which can serve as precursors to various alkaloids. nih.gov Gold-catalyzed bicyclic annulations between 1,5-diynamides and nitrones have also been reported for the synthesis of cyclopentene-fused isoxazole carboxamides. rsc.org These methods often involve the generation of reactive intermediates that undergo intramolecular cyclization to form new ring systems.

Applications in Complex Organic Synthesis

1,5-Dibromoisoquinoline as a Versatile Synthetic Building Block

The utility of this compound as a versatile synthetic building block stems from the distinct electronic environments of the two carbon-bromine bonds. The bromine atom at the C1 position is situated on the pyridine (B92270) ring, making it more susceptible to nucleophilic substitution and certain palladium-catalyzed cross-coupling reactions compared to the bromine at the C5 position on the benzene (B151609) ring. This difference in reactivity allows for sequential and site-selective transformations, enabling the introduction of various functional groups in a controlled manner.

Chemists can exploit this differential reactivity to perform a sequence of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. For instance, a Suzuki coupling could be selectively performed at the more reactive C1 position, followed by a different cross-coupling reaction at the C5 position. This stepwise approach provides access to a wide array of 1,5-disubstituted isoquinoline (B145761) derivatives that would be challenging to synthesize through other methods. The ability to introduce different substituents at specific positions makes this compound a powerful tool for creating libraries of compounds for drug discovery and materials science.

Table 1: Regioselective Cross-Coupling Reactions of Dibromoquinolines

| Dibromoquinoline Isomer | More Reactive Position | Typical Reaction | Reference |

| 5,7-Dibromoquinoline | C5 | Suzuki Coupling | nih.gov |

| 3,4-Dibromoquinoline | C4 | Suzuki Coupling | nih.gov |

| 4,7-Dichloroquinoline | C4 | Suzuki Coupling | nih.gov |

| 2,4-Dibromoquinoline | C2 | Sonogashira Coupling | nih.gov |

This table illustrates the general principles of regioselectivity in dihaloquinolines, which can be extrapolated to predict the reactivity of this compound.

Synthesis of Multifunctionalized and Substituted Isoquinoline Systems

The synthesis of multifunctionalized and substituted isoquinoline systems is a cornerstone of medicinal chemistry, as the isoquinoline motif is a core component of many biologically active compounds. This compound serves as an excellent starting material for accessing such systems through sequential, regioselective cross-coupling reactions.

For example, a Sonogashira coupling with a terminal alkyne can be selectively carried out at the C1 position under specific catalytic conditions. The resulting 1-alkynyl-5-bromoisoquinoline can then undergo a subsequent Suzuki coupling with a boronic acid at the C5 position to yield a 1-alkynyl-5-arylisoquinoline. Alternatively, a Buchwald-Hartwig amination could be employed in the second step to introduce an amino group at the C5 position. This modular approach allows for the systematic variation of substituents at both positions, facilitating the exploration of structure-activity relationships.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Isoquinoline Functionalization

| Reaction Name | Coupling Partners | Resulting Bond | Key Features |

| Suzuki Coupling | Organoboron reagent (e.g., boronic acid) | C-C | Tolerant of many functional groups, mild reaction conditions. |

| Sonogashira Coupling | Terminal alkyne | C-C (sp) | Forms a carbon-carbon triple bond, useful for extending conjugation. |

| Buchwald-Hartwig Amination | Amine | C-N | A powerful method for forming arylamine bonds. |

Construction of Spiroisoquinoline Derivatives and Related Fused Heterocycles

Spirocyclic compounds, characterized by two rings sharing a single atom, are of significant interest in drug discovery due to their rigid, three-dimensional structures. While direct examples of the use of this compound in the synthesis of spiroisoquinolines are not prevalent in the literature, its structure presents intriguing possibilities for the construction of such complex scaffolds.

One hypothetical approach could involve a double intramolecular cyclization. For instance, if suitable functional groups are introduced at the C1 and C5 positions via cross-coupling reactions, a subsequent cyclization event could lead to the formation of a spiro center. Another potential strategy involves an intermolecular reaction where this compound acts as a scaffold. A carefully designed coupling partner with two nucleophilic sites could potentially react at both the C1 and C5 positions, leading to the formation of a spirocyclic system. The development of such methodologies would represent a significant advancement in the synthesis of novel spiroisoquinoline derivatives.

Integration into Macromolecular Architectures and Supramolecular Assemblies

The rigid and planar structure of the isoquinoline core, combined with the ability to introduce diverse functionalities at the 1 and 5 positions, makes this compound an attractive candidate for the construction of macromolecular architectures and supramolecular assemblies.

In the realm of polymer chemistry, this compound could serve as a monomer in polycondensation or cross-coupling polymerization reactions. For example, a Yamamoto or Suzuki polycondensation of this compound could lead to the formation of poly(isoquinoline)s, which are expected to possess interesting photophysical and electronic properties due to their extended conjugated systems.

In supramolecular chemistry, 1,5-disubstituted isoquinolines derived from the parent dibromide can be designed to act as building blocks for self-assembling systems. By introducing recognition motifs such as hydrogen bonding donors and acceptors or metal-coordinating ligands at the C1 and C5 positions, these molecules can be programmed to form well-defined supramolecular structures like macrocycles, cages, or coordination polymers. The precise control over the substitution pattern afforded by the use of this compound as a starting material is crucial for the rational design of these complex assemblies.

Applications in Materials Science and Advanced Functional Materials

Precursor for Organic Electronic Materials and Optoelectronic Devices

The bifunctional nature of 1,5-dibromoisoquinoline, with two reactive bromine atoms, makes it a potential building block for the synthesis of conjugated polymers for organic electronic and optoelectronic applications, such as Organic Light-Emitting Diodes (OLEDs). The bromine atoms can serve as coupling sites in various cross-coupling reactions, such as Suzuki or Sonogashira reactions, which are fundamental in the synthesis of π-conjugated systems. wikipedia.orgorganic-chemistry.org

The isoquinoline (B145761) moiety, with its nitrogen atom, can influence the electronic properties of the resulting polymer, potentially leading to materials with desirable electron-transporting characteristics. The strategic placement of the bromine atoms at the 1 and 5 positions allows for the creation of polymers with specific linkage patterns, which in turn dictates the polymer's conformation and solid-state packing, crucial factors for charge transport and luminescent properties.

Table 1: Potential Polymerization Reactions Involving this compound

| Reaction Type | Co-monomer | Catalyst | Potential Polymer Properties |

| Suzuki Coupling | Aryl diboronic acid/ester | Palladium-based | High thermal stability, tunable HOMO/LUMO levels |

| Sonogashira Coupling | Diethynyl aromatic compound | Palladium/Copper co-catalyst | Rigid polymer backbone, potential for high charge carrier mobility |

| Stille Coupling | Organotin reagent | Palladium-based | Good solubility in organic solvents |

Note: This table is based on established polymerization methods for dihaloaromatic compounds and represents potential, not experimentally confirmed, applications of this compound.

Functionalization Strategies for Polymer Science Applications

This compound can be utilized in post-polymerization modification to introduce the isoquinoline functional group onto existing polymer backbones. nih.gov This strategy allows for the tailoring of polymer properties by leveraging the unique characteristics of the isoquinoline unit, such as its polarity, basicity, and ability to coordinate with metal ions.

One potential method involves the reaction of a lithiated polymer with this compound. The bromine atoms can be selectively displaced to attach the isoquinoline moiety to the polymer chain. This approach could be used to modify commodity polymers, imparting them with new functionalities for applications such as membranes, sensors, or materials with specific surface properties.

Table 2: Potential Polymer Functionalization Reactions with Bromo-Isoquinolines

| Polymer Type | Functionalization Reaction | Reagents | Potential Application of Modified Polymer |

| Polystyrene | Lithiation followed by quenching with a bromo-isoquinoline | n-Butyllithium, Bromo-isoquinoline derivative | Metal-ion sensing, catalysis |

| Poly(methyl methacrylate) | Click Chemistry (if modified with azide/alkyne) | Bromo-isoquinoline with a complementary functional group | Biomaterials, responsive materials |

| Polyolefins | Grafting via radical polymerization | Bromo-isoquinoline containing a polymerizable group | Improved adhesion, modified surface energy |

Note: This table illustrates general strategies for polymer functionalization and suggests how a bromo-isoquinoline compound could be used in this context.

Development of Ligands for Catalysis and Coordination Chemistry

The nitrogen atom and the two bromine substituents on the this compound scaffold provide multiple sites for derivatization to create novel ligands for catalysis and coordination chemistry. The bromine atoms can be replaced by various donor groups, such as phosphines or N-heterocyclic carbenes (NHCs), to synthesize bidentate or pincer-type ligands. rsc.orgbohrium.comsigmaaldrich.comsigmaaldrich.comtcichemicals.com

For instance, substitution of the bromine atoms with diphenylphosphine (B32561) groups would yield a 1,5-bis(diphenylphosphino)isoquinoline ligand. The geometry of such a ligand, with the phosphorus donors held in a specific orientation by the rigid isoquinoline backbone, could lead to unique catalytic properties when complexed with transition metals. These complexes could find applications in various catalytic transformations, including cross-coupling reactions, hydrogenation, and hydroformylation.

Similarly, the synthesis of N-heterocyclic carbene (NHC) precursors from this compound could lead to a new class of bidentate NHC ligands. rsc.orgbohrium.com The strong σ-donating ability of NHC ligands often leads to highly stable and active catalysts. sigmaaldrich.comsigmaaldrich.comtcichemicals.com

Table 3: Potential Ligand Architectures Derived from this compound

| Ligand Type | Synthetic Strategy | Potential Metal Complexes | Potential Catalytic Applications |

| Bis(phosphine) | Reaction with a phosphine (B1218219) source (e.g., HPPh₂) | Palladium, Rhodium, Iridium | Cross-coupling, Hydrogenation |

| N-Heterocyclic Carbene (NHC) | Multi-step synthesis to form imidazolium (B1220033) salts | Ruthenium, Palladium, Gold | Metathesis, C-H activation |

| Pincer Ligand | Introduction of donor arms at the 1 and 5 positions | Platinum, Nickel, Iron | Dehydrogenation, Small molecule activation |

Advanced Characterization and Computational Chemistry Studies

Sophisticated Spectroscopic Analysis for Structural Elucidation of Derivatives

The structural characterization of 1,5-dibromoisoquinoline derivatives relies on a combination of high-resolution spectroscopic techniques. Each method provides unique insights into the molecular framework, connectivity, and the nature of functional groups present.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules, including derivatives of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In ¹H NMR spectra of isoquinoline (B145761) derivatives, protons on the aromatic rings typically appear in the downfield region (δ 7.0-9.5 ppm) due to the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling constants (J-values) are highly sensitive to the nature and position of substituents. For a substituted this compound derivative, the remaining protons on the isoquinoline core would exhibit complex splitting patterns (e.g., doublets, triplets, or multiplets) arising from spin-spin coupling with neighboring protons. These patterns are crucial for confirming the substitution pattern on the ring system.

Table 1: Representative NMR Data for a Substituted Isoquinoline Derivative (Note: This table is illustrative, based on typical chemical shifts for substituted isoquinoline systems, as specific data for this compound derivatives is not readily available in the cited literature.)

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H-3 | 8.5 - 9.2 (singlet or doublet) | 140 - 155 |

| H-4 | 7.5 - 8.2 (doublet) | 120 - 130 |

| H-6 | 7.6 - 8.0 (triplet or doublet of doublets) | 125 - 135 |

| H-7 | 7.8 - 8.3 (doublet) | 128 - 138 |

| H-8 | 8.0 - 8.5 (doublet) | 125 - 135 |

Mass Spectrometry Techniques (e.g., ESI-HRMS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of this compound derivatives. High-Resolution Mass Spectrometry (HRMS), particularly with soft ionization techniques like Electrospray Ionization (ESI), allows for the precise determination of the molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with high accuracy.

A key feature in the mass spectrum of a dibrominated compound is the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). Consequently, a molecule containing two bromine atoms, such as this compound, will exhibit a distinctive pattern of three peaks for the molecular ion (M⁺): M, M+2, and M+4, with a relative intensity ratio of approximately 1:2:1. researchgate.net This pattern is a definitive indicator of the presence of two bromine atoms in the molecule or its fragments.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable information about the molecular structure by breaking the molecular ion into smaller, charged fragments. chemguide.co.ukwikipedia.org The fragmentation of the isoquinoline core can involve the loss of small neutral molecules or radicals, and the observed fragment ions help to piece together the structure of the parent molecule. researchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of a this compound derivative would be dominated by absorptions characteristic of the aromatic isoquinoline core.

Key vibrational modes include:

Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹.

Aromatic C=C and C=N stretching: These vibrations give rise to a series of sharp to medium intensity bands in the 1450-1650 cm⁻¹ region.

C-H bending (out-of-plane): These absorptions appear in the "fingerprint region" (below 1000 cm⁻¹) and are highly characteristic of the substitution pattern on the aromatic ring.

C-Br stretching: The carbon-bromine stretching vibration is expected to produce an absorption in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹.

If the this compound core is further functionalized, additional characteristic bands will appear. For example, a hydroxyl (-OH) group would show a broad absorption band around 3200-3600 cm⁻¹, while a carbonyl (C=O) group would exhibit a strong, sharp absorption in the 1630-1780 cm⁻¹ range. Spectroscopic characterization of the related 5,7-dibromo-8-hydroxy quinoline (B57606) has been used to provide complete assignments of vibrational modes. uns.ac.rs

Table 2: Expected IR Absorption Regions for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C/C=N | Stretching | 1450 - 1650 |

| Aromatic C-H | Bending (out-of-plane) | 650 - 900 |

| C-Br | Stretching | 500 - 700 |

Quantum Chemical Calculations and Theoretical Investigations

Theoretical and computational chemistry provides powerful tools for investigating the properties of molecules like this compound at an atomic level. These methods complement experimental data by offering insights into molecular structure, electronic properties, and reaction pathways that can be difficult to probe experimentally.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and electronic properties of chemical systems. scirp.org DFT calculations can be employed to optimize the geometry of this compound, providing precise information on bond lengths, bond angles, and dihedral angles. metu.edu.trconicet.gov.ar For the parent isoquinoline molecule, DFT studies have been performed to determine its optimized geometry and vibrational frequencies, showing good agreement with experimental data. researchgate.net

For this compound, DFT calculations would reveal how the two bulky and electronegative bromine atoms influence the planarity and geometry of the isoquinoline ring system. Furthermore, DFT is used to calculate the electronic structure, including the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.me The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's chemical reactivity and its electronic absorption properties. Computational studies on related halogenated hydroxyquinoline derivatives have used DFT to analyze charge transfer within the molecule and map electrophilic and nucleophilic sites using molecular electrostatic potential (MESP) maps. uns.ac.rs

Computational models are invaluable for elucidating the mechanisms of chemical reactions. ruhr-uni-bochum.de For this compound, which is a key substrate for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), computational chemistry can map out the entire reaction pathway. These reactions, often catalyzed by palladium complexes, involve a series of elementary steps: oxidative addition, transmetalation, and reductive elimination. illinois.edu

Using DFT, researchers can calculate the geometries and energies of reactants, products, intermediates, and, most importantly, the transition states that connect them. ruhr-uni-bochum.dedtu.dk A transition state is the highest energy point along a reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. berkeley.eduyoutube.com Locating and characterizing the transition state structure is crucial for understanding the reaction's kinetics and selectivity. nih.govresearchgate.net By comparing the energy barriers of different possible pathways, the most favorable reaction mechanism can be identified. Such computational investigations provide deep insights into the role of catalysts, ligands, and solvents in directing the outcome of reactions involving this compound derivatives. ruhr-uni-bochum.dedtu.dk

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational chemistry provides powerful tools for predicting the chemical behavior of molecules like this compound. cam.ac.uk Methods such as Density Functional Theory (DFT) are employed to model the electronic structure and forecast reactivity, regioselectivity, and stereoselectivity, offering insights that can guide synthetic efforts. researcher.life

Reactivity Prediction

Computational analyses, such as the calculation of the frontier molecular orbitals (HOMO and LUMO), can quantify this. A larger HOMO-LUMO energy gap generally suggests higher kinetic stability and lower chemical reactivity. Molecular Electrostatic Potential (MEP) maps are also used to visualize electron-rich and electron-poor regions of a molecule. researchgate.netlibretexts.org For this compound, an MEP map would be expected to show a negative potential (electron-rich) localized on the nitrogen atom, indicating its propensity to act as a nucleophile or Lewis base, while the regions around the hydrogen and bromine atoms would exhibit positive potential (electron-poor). wolfram.com

Regioselectivity Prediction

Regioselectivity, or the prediction of where a chemical reaction will occur on the molecule, is a key aspect of computational analysis. libretexts.orgnih.gov For this compound, several positions are available for substitution. DFT-based reactivity descriptors, such as Fukui functions and condensed dual descriptors, can be calculated to predict the most probable sites for electrophilic, nucleophilic, or radical attack. researchgate.net

Electrophilic Aromatic Substitution: The nitrogen atom strongly deactivates the pyridine (B92270) ring (positions 2, 3, 4). Therefore, electrophilic attack is predicted to occur preferentially on the benzene (B151609) ring (positions 6, 7, 8). The bromine atom at position 5 is a deactivating but ortho-, para-director. Thus, an incoming electrophile would be directed towards positions 6 and 8. Computational modeling of the transition states for substitution at each position would be used to determine the most kinetically favored product. mdpi.com Steric hindrance from the bromine atom may influence the relative rates of attack at these positions.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitrogen and bromine atoms makes the molecule a candidate for nucleophilic aromatic substitution, particularly at positions activated by these groups. Computational models would predict that positions with a high positive charge and a low-lying LUMO lobe would be most susceptible to nucleophilic attack.

The following table summarizes the predicted regioselectivity for this compound based on general principles of aromatic chemistry, which would be quantified by computational studies.

| Position | Predicted Reactivity toward Electrophiles | Predicted Reactivity toward Nucleophiles | Justification |

|---|---|---|---|

| C-3 | Low | Moderate | Part of the deactivated pyridine ring. |

| C-4 | Low | Moderate | Deactivated by the adjacent nitrogen atom. |

| C-6 | High | Low | Activated (ortho position) by the C-5 bromine. |

| C-7 | Moderate | Low | Less activated (meta position) by the C-5 bromine. |

| C-8 | High | Low | Activated (para position) by the C-5 bromine, though sterically hindered. |

| N-2 | Site of protonation/coordination | Lone pair of electrons makes it a Lewis basic site. |

Stereoselectivity Prediction

Stereoselectivity refers to the preferential formation of one stereoisomer over another. masterorganicchemistry.comchemistrysteps.com In the context of reactions involving the aromatic core of this compound, such as electrophilic or nucleophilic substitution, new stable chiral centers are typically not created. Therefore, stereoselectivity is not a primary factor in these specific transformations. libretexts.orgpku.edu.cn Stereoselectivity would become a critical consideration if a reaction were to occur that transforms one of the ring atoms into a stereocenter, or if the molecule were to react with a chiral reagent or catalyst, leading to diastereomeric transition states. Computational modeling would be essential in such cases to calculate the energies of these transition states and predict the major stereoisomer formed. youtube.com

Conformational Analysis and Intermolecular Interactions

Conformational Analysis

Unlike flexible acyclic molecules, this compound is a rigid, fused aromatic system. Its conformational landscape is therefore very simple. nih.gov Computational geometry optimization, typically performed using DFT or other quantum mechanical methods, would confirm that the molecule possesses a planar or nearly planar structure, as is characteristic of aromatic polycyclic systems. The analysis would provide precise bond lengths, bond angles, and dihedral angles, confirming the planarity of the isoquinoline core. Any significant deviation from planarity would be energetically unfavorable due to the disruption of the aromatic π-system.

Intermolecular Interactions

In the solid state, the properties of this compound are dictated by a variety of non-covalent intermolecular interactions. rsc.org Computational methods are invaluable for identifying and quantifying the strength of these forces, which govern the crystal packing arrangement. nih.govmdpi.com

Halogen Bonding: A prominent interaction for this molecule is halogen bonding. foragerone.com The bromine atoms, when covalently bonded to the electron-withdrawing isoquinoline ring, can feature a region of positive electrostatic potential on their outermost surface, known as a σ-hole. nsf.gov This positive region can interact favorably with a nucleophilic site on an adjacent molecule, such as the lone pair of the nitrogen atom, forming a C−Br···N halogen bond. nih.gov Computational studies can model these interactions, predicting their geometry (which is typically linear) and calculating their interaction energies. nih.gov Dispersion forces play a significant role in the stability of these bonds. arxiv.org

Other Weak Interactions: Additional interactions, such as weak C−H···Br and C−H···π hydrogen bonds, as well as dipole-dipole interactions arising from the molecule's permanent dipole moment, also contribute to the crystal's cohesion.

Computational models, such as Quantum Theory of Atoms in Molecules (QTAIM), can be used to analyze the electron density topology to characterize these weak bonds. nih.gov The table below illustrates the types of interaction data that would be obtained from a computational study of dimeric complexes of this compound.

| Interaction Type | Interacting Atoms | Typical Calculated Distance (Å) | Typical Calculated Interaction Energy (kcal/mol) |

|---|---|---|---|

| Halogen Bonding | C-Br ··· N | 2.8 - 3.2 | -3.0 to -5.0 |

| Halogen Bonding | C-Br ··· Br-C | 3.3 - 3.6 | -1.0 to -2.5 |

| π-π Stacking | Ring Centroid ··· Ring Centroid | 3.4 - 3.8 | -2.0 to -6.0 |

| Weak Hydrogen Bond | C-H ··· Br | 2.9 - 3.4 | -0.5 to -1.5 |

Future Perspectives and Emerging Research Avenues

Development of Green Chemistry Approaches for Sustainable Synthesis of 1,5-Dibromoisoquinoline

Traditional methods for the synthesis and bromination of isoquinolines often involve harsh conditions, toxic reagents, and the generation of significant chemical waste, posing environmental and economic challenges nih.govnih.gov. In response, the principles of green chemistry are increasingly being integrated into the synthesis of halogenated heterocycles. Future research in the sustainable synthesis of this compound is expected to focus on several key areas:

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates, improving yields, and reducing energy consumption. nih.govijsat.org The application of microwave irradiation to the bromination of isoquinoline (B145761) or the cyclization reactions to form the isoquinoline core could offer a more sustainable and efficient route to this compound. nih.govijsat.org

Solvent-Free and Benign Solvent Systems: The development of solvent-free reaction conditions or the use of environmentally benign solvents like water or ionic liquids is a cornerstone of green chemistry. nih.govnih.govfrontiersin.orgnih.govresearchgate.net Investigating the direct bromination of isoquinoline under solvent-free conditions or in greener solvent systems could significantly reduce the environmental footprint of its synthesis.

Recyclable Catalytic Systems: The use of recyclable catalysts, such as heterogeneous catalysts or homogeneous catalysts immobilized on solid supports, can minimize waste and reduce costs. nih.govnih.gov Research into novel catalytic systems for the regioselective bromination of isoquinoline could lead to more sustainable production methods for this compound.

Sustainable Brominating Agents: Exploring the use of safer and more sustainable brominating agents is another critical area. Traditional brominating agents can be hazardous, and developing alternatives is a key goal of green chemistry. bohrium.comresearchgate.net A mild bromination of pyrrolo[2,1-a]isoquinolines has been achieved using acetyl bromide and dimethyl sulfoxide, suggesting that similar mild approaches could be developed for the direct bromination of the isoquinoline core. acs.org

The following table summarizes potential green chemistry approaches for the synthesis of this compound:

| Green Chemistry Approach | Potential Advantages |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. |

| Solvent-Free Reactions | Minimized waste, simplified purification, reduced environmental impact. |

| Use of Benign Solvents | Lower toxicity, improved safety, potential for biodegradability. |

| Recyclable Catalysts | Reduced catalyst consumption, lower costs, simplified product isolation. |

| Alternative Brominating Agents | Improved safety profile, reduced hazardous byproducts. |

Enhanced Chemo- and Regioselective Transformations of Polybrominated Isoquinolines

The presence of two bromine atoms at the C1 and C5 positions of the isoquinoline ring system in this compound offers a unique platform for selective functionalization. Future research will likely focus on developing highly chemo- and regioselective transformations to access a diverse range of substituted isoquinolines.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds and have been successfully applied to the synthesis of substituted isoquinolines. nih.govnih.govacs.orgrsc.org The differential reactivity of the C1 and C5 positions in this compound can be exploited to achieve site-selective cross-coupling reactions. nih.govnih.govacs.org For instance, by carefully selecting the palladium catalyst, ligands, and reaction conditions, it may be possible to selectively functionalize one bromine atom while leaving the other intact for subsequent transformations. This stepwise approach would allow for the synthesis of a wide array of 1,5-disubstituted isoquinolines with precise control over the substitution pattern.

Key areas for future research in this domain include:

Ligand-Controlled Regioselectivity: The development of novel phosphine (B1218219) ligands that can precisely control the regioselectivity of palladium-catalyzed cross-coupling reactions on polyhalogenated substrates is a significant area of interest. nih.gov

Sequential Cross-Coupling Reactions: Establishing robust protocols for the sequential, site-selective cross-coupling of different organic fragments onto the this compound scaffold will be crucial for building molecular complexity.

Directed C-H Functionalization: While not directly involving the bromine atoms, the development of methods for the regioselective C-H functionalization of the isoquinoline core, in conjunction with the existing bromine atoms, would provide additional avenues for structural diversification. nih.govmdpi.com

Dearomative Functionalization: Exploring dearomative strategies, such as hydroboration, could provide access to novel, three-dimensional scaffolds derived from this compound. nih.gov

The following table outlines potential regioselective transformations of this compound:

| Transformation | Potential Outcome |

| Site-Selective Suzuki-Miyaura Coupling | Introduction of aryl or vinyl groups at either C1 or C5. |

| Site-Selective Sonogashira Coupling | Introduction of alkynyl groups at either C1 or C5. |

| Site-Selective Buchwald-Hartwig Amination | Introduction of amino groups at either C1 or C5. |

| Sequential Cross-Coupling | Stepwise introduction of different functional groups at C1 and C5. |

Expansion of Biological Applications through Targeted Library Synthesis

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including many approved drugs. nih.govrsc.orgnih.govresearchgate.net Derivatives of isoquinoline have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govresearchgate.netnih.govnuph.edu.ua

This compound serves as an excellent starting material for the synthesis of targeted libraries of novel isoquinoline derivatives for biological screening. Through high-throughput synthesis and screening, the vast chemical space around the 1,5-disubstituted isoquinoline core can be explored to identify new lead compounds for drug discovery.

Future research in this area will likely involve:

Combinatorial Synthesis: Utilizing the regioselective functionalization strategies discussed in the previous section to generate large and diverse libraries of 1,5-disubstituted isoquinolines.

Fragment-Based Drug Discovery (FBDD): Using this compound as a core fragment and building upon it with various substituents to design potent and selective inhibitors of specific biological targets.

Biological Screening: Screening the synthesized libraries against a wide range of biological targets, including kinases, proteases, and receptors, to identify novel therapeutic agents. For example, new cyano-substituted pyrrolo[1,2-a]quinoline and pyrrolo[2,1-a]isoquinoline derivatives have shown promising anticancer activity. mdpi.com

Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents at the C1 and C5 positions to understand the structural requirements for biological activity and to optimize the potency and selectivity of lead compounds.

The following table highlights potential therapeutic areas for targeted libraries derived from this compound:

| Therapeutic Area | Rationale |

| Oncology | The isoquinoline scaffold is present in many anticancer agents. researchgate.netnih.gov |

| Infectious Diseases | Isoquinoline derivatives have shown antimicrobial and antiviral activities. |

| Inflammatory Diseases | Certain isoquinoline derivatives possess anti-inflammatory properties. |

| Neurological Disorders | The isoquinoline core is found in drugs targeting the central nervous system. |

Novel Material Applications and Performance Optimization in Advanced Technologies

The unique electronic and photophysical properties of the isoquinoline ring system make it an attractive building block for the development of novel organic materials. Halogenation can further modulate these properties, making this compound a promising candidate for applications in organic electronics.

Future research into the material applications of this compound is expected to explore its use in:

Organic Light-Emitting Diodes (OLEDs): Quinoline (B57606) and isoquinoline derivatives have been investigated as emitters and electron-transport materials in OLEDs. researchgate.netnih.gov The introduction of bromine atoms at the C1 and C5 positions can influence the HOMO/LUMO energy levels and the solid-state packing of the molecules, which are critical parameters for OLED performance. researchgate.net Performance optimization could be achieved by systematically varying the substituents at the C1 and C5 positions to fine-tune the emission color and efficiency. mbraunchina.com

Organic Field-Effect Transistors (OFETs): The planarity and potential for π-π stacking of isoquinoline-based molecules make them suitable for use as organic semiconductors in OFETs. The bromine atoms in this compound can enhance intermolecular interactions and facilitate charge transport.

Organic Photovoltaics (OPVs): The electron-accepting nature of the isoquinoline core can be utilized in the design of new acceptor materials for OPVs. The bromine atoms provide handles for further functionalization to optimize the absorption spectrum and energy levels for efficient charge separation.

Biological Interfacial Materials: The unique properties of isoquinoline derivatives could be exploited in the development of biological interfacial materials for organic electronic devices, potentially improving their performance and biocompatibility. mdpi.com

The following table summarizes potential material applications and strategies for performance optimization:

| Application | Role of this compound | Performance Optimization Strategies |

| OLEDs | Emitter or electron-transport material. | Tuning emission color and efficiency through substitution at C1 and C5. |

| OFETs | Organic semiconductor. | Enhancing charge mobility through controlled solid-state packing. |

| OPVs | Electron-acceptor material. | Optimizing absorption spectrum and energy levels for efficient charge separation. |

| Sensors | Chemosensor for detecting specific analytes. | Modifying substituents to achieve high selectivity and sensitivity. |

Q & A

Q. What are the standard protocols for synthesizing 1,5-Dibromoisoquinoline with high purity?

Methodological Answer: Synthesis typically involves bromination of isoquinoline derivatives under controlled conditions. Key steps include optimizing reaction temperature, stoichiometry of brominating agents (e.g., NBS or Br₂), and purification via column chromatography. For reproducibility, document reagent ratios, solvent systems, and purification steps in detail. Characterization should include ¹H/¹³C NMR, HRMS, and HPLC to confirm purity (>95%) .

Q. How should researchers characterize the structure and purity of this compound post-synthesis?

Methodological Answer: Use a combination of spectroscopic techniques:

- NMR : Confirm regioselectivity of bromination via ¹H NMR (distinct aromatic proton splitting patterns).

- Mass Spectrometry : HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 286.88).

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity. For new compounds, include elemental analysis and X-ray crystallography if feasible .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer: Follow OSHA guidelines for brominated aromatics:

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of vapors.

- Store in airtight containers away from ignition sources. Electrostatic discharge risks require grounding equipment during transfer .

Q. How can researchers design initial experiments to assess the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Start with Suzuki-Miyaura or Buchwald-Hartwig couplings using Pd catalysts.

- Variables to test : Catalyst loading (0.5–5 mol%), ligand selection (e.g., XPhos, SPhos), and base (K₂CO₃ vs. Cs₂CO₃).

- Monitor reaction progress via TLC/GC-MS. Include control experiments (e.g., catalyst-free conditions) to confirm mechanistic pathways .

Advanced Research Questions

Q. What strategies optimize the regioselectivity of this compound in palladium-catalyzed reactions?

Q. How do computational models predict the electronic properties of this compound?

Methodological Answer: Employ density functional theory (DFT) at the B3LYP/6-311G(d,p) level to calculate:

Q. How should conflicting data on reaction yields be analyzed in studies involving this compound?

Methodological Answer: Conduct a systematic contradiction analysis:

Q. What methodologies evaluate the environmental impact of this compound in catalytic applications?

Methodological Answer: Apply green chemistry metrics:

- Atom economy : Calculate bromine utilization efficiency.

- E-factor : Measure waste generated per gram of product.

- Toxicity screening : Use in silico tools (e.g., ECOSAR) to predict aquatic toxicity. Pair with experimental biodegradation assays .

Guidelines for Research Design

- Frameworks : Use PICO (Population, Intervention, Comparison, Outcome) to define catalytic efficiency studies or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to align with grant criteria .

- Data presentation : Follow journal guidelines (e.g., Beilstein J. Org. Chem.) to limit experimental details in main text and use supplementary files for extensive datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.